Home > Products > Building Blocks P18672 > (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine
(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine - 353779-38-1

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

Catalog Number: EVT-406168
CAS Number: 353779-38-1
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is an organic compound characterized by its unique structure, which combines a methoxybenzyl group with a pyridin-3-ylmethylamine moiety. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications as a building block in complex molecule synthesis.

Source

The compound can be sourced through chemical suppliers and is often utilized in research settings. Its synthesis involves several established methods that leverage common organic reactions.

Classification

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine belongs to the class of amines and can be classified as an aromatic amine due to the presence of both aromatic rings (the methoxybenzyl and pyridine structures). It is also categorized under compounds with potential pharmacological properties.

Synthesis Analysis

Methods

The synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine can be achieved through various synthetic routes:

  1. Nucleophilic Substitution: A common method involves the reaction of 2-methoxybenzyl chloride with pyridin-3-ylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate nucleophilic substitution .
  2. Suzuki-Miyaura Coupling: Another approach utilizes Suzuki-Miyaura coupling, where 2-methoxybenzylboronic acid reacts with pyridin-3-ylmethyl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .

Technical Details

The choice of solvent, temperature, and reaction time are critical for optimizing yields and purity. The use of bases helps deprotonate the amine, enhancing its nucleophilicity during the substitution reactions.

Molecular Structure Analysis

Data

The molecular formula for (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is C12H14N2OC_{12}H_{14}N_{2}O, with a molecular weight of approximately 218.25 g/mol.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine can undergo several chemical reactions:

  1. Oxidation: The methoxy group can be oxidized to form 2-methoxybenzaldehyde or 2-methoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide .
  2. Reduction: The pyridin-3-ylmethylamine moiety can be reduced to yield simpler amines using reducing agents such as lithium aluminum hydride or sodium borohydride .
  3. Electrophilic Substitution: The benzyl group may participate in electrophilic substitution reactions, leading to nitration or halogenation products .

Technical Details

Each reaction type requires specific conditions regarding temperature, solvent choice, and the presence of catalysts or other reagents to ensure successful transformation.

Mechanism of Action

The mechanism of action for (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with biological targets. The methoxybenzyl group may participate in hydrogen bonding and π-π interactions, while the pyridin-3-ylmethylamine moiety can act as a nucleophile or base in various biochemical reactions. These interactions could modulate enzyme activities or receptor functions, potentially leading to therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is typically characterized by:

  • Appearance: Solid or liquid depending on purity and form.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific values may vary based on purity.
  • Boiling Point: Also varies; typically higher than room temperature.

Relevant physicochemical parameters should meet established criteria for drug-like properties, including solubility and permeability .

Applications

Scientific Uses

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine has several applications:

  1. Organic Synthesis: Serves as a building block for synthesizing more complex molecules.
  2. Biochemical Research: Investigated for its role as a ligand in biochemical assays and enzyme-substrate interaction studies .
  3. Medicinal Chemistry: Explored for potential therapeutic properties, including drug development pathways .
  4. Industrial Applications: Utilized in synthesizing specialty chemicals with tailored properties for various applications .
Introduction to Mycobacterial Membrane Protein Large 3 (MmpL3) as a Therapeutic Target

Role of MmpL3 in Mycobacterium tuberculosis Pathogenesis

Mycobacterial Membrane Protein Large 3 (MmpL3) represents an essential inner membrane transporter in Mycobacterium tuberculosis (Mtb) responsible for the translocation of trehalose monomycolates (TMM) across the inner membrane. TMM serves as the critical precursor for synthesizing trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan complexes that constitute the mycobacterial outer membrane—a structurally unique and indispensable component of the pathogen's cell envelope [2] [4]. This lipid-rich outer membrane creates an exceptionally impermeable barrier that confers intrinsic resistance to numerous antibiotics and enables intracellular survival within host macrophages. Genetic depletion studies confirm MmpL3's essentiality, demonstrating that its functional impairment causes rapid mycobacterial cell death through catastrophic disruption of cell wall integrity. Specifically, MmpL3 inhibition triggers intracellular accumulation of TMM, concomitant with severe depletion of TDM and mycolyl-arabinogalactan in the outer membrane [2] [4]. The resulting structural defects compromise membrane integrity, disrupt cell division machinery, and ultimately induce bacterial lysis. Crucially, MmpL3 exhibits high sequence conservation across mycobacterial species, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates, positioning it as a resilient target against evolving resistance mechanisms [7].

Table 1: Key Functional and Structural Characteristics of MmpL3

PropertyCharacteristicFunctional Consequence
Substrate TransportedTrehalose monomycolate (TMM)Precursor for mycolic acid-containing outer membrane components
Energy SourceProton motive force (PMF)PMF disruption indirectly inhibits transport
Structural ClassificationResistance-Nodulation-Division (RND) superfamilyDistinct monomeric structure unlike trimeric RND transporters
EssentialityEssential for in vitro and in vivo survival of MtbValidated by genetic knockout and depletion studies
ConservationHighly conserved across mycobacterial species including MDR/XDR strainsReduces likelihood of target-based resistance
Crystal StructuresSolved for M. smegmatis ortholog (residues 1-748/773) with inhibitor complexesEnables structure-based drug design of novel inhibitors

Current Challenges in Tuberculosis Treatment and Drug Resistance

Contemporary tuberculosis chemotherapy faces formidable challenges stemming from the protracted treatment regimens (typically 6-24 months) required to achieve durable cure rates and prevent relapse. This extended duration frequently compromises patient adherence, fostering the emergence of drug-resistant strains through incomplete pathogen eradication and subtherapeutic drug exposure [2]. Alarmingly, multidrug-resistant TB (MDR-TB: resistant to isoniazid and rifampicin) and extensively drug-resistant TB (XDR-TB: MDR plus resistance to fluoroquinolones and injectable agents) exhibit rapidly increasing global incidence, with treatment success rates plummeting to 57% and 39%, respectively [1] [7]. First-line drugs like isoniazid specifically target mycolic acid biosynthesis but suffer from widespread resistance mechanisms, including mutations in the prodrug-activating enzyme catalase-peroxidase (katG) or the target enoyl-ACP reductase (inhA) [1] [2]. Even newer regimens like BPaLM (bedaquiline, pretomanid, linezolid, moxifloxacin) face erosion by emerging bedaquiline resistance mediated by mutations in the Rv0678 efflux pump regulator [1]. These factors converge into an urgent need for novel chemotherapeutic agents with three critical attributes: 1) novel mechanisms of action circumventing existing resistance pathways; 2) activity against both replicating and non-replicating persister populations; and 3) potential to shorten overall treatment duration through superior bactericidal activity [2] [7].

Rationale for Targeting MmpL3 in Antitubercular Drug Development

The biochemical and genetic essentiality of MmpL3 establishes it as a high-value target for next-generation anti-tubercular agents. Targeting TMM translocation offers strategic advantages over conventional mycolic acid biosynthesis inhibitors. Firstly, MmpL3 operates downstream in the cell wall assembly pathway, acting on a fully synthesized lipid substrate rather than biosynthetic enzymes. This minimizes compensatory metabolic adaptations that often undermine inhibitors targeting upstream biosynthesis steps [1] [4]. Secondly, MmpL3 recognizes structurally diverse chemotypes through a promiscuous binding pocket located within its proton-translocation channel. This is evidenced by the identification of over 20 distinct chemical classes—including adamantyl ureas, benzimidazoles, indolecarboxamides, and pyrroles—that inhibit MmpL3 function through whole-cell screening campaigns [1] [2] [4]. Thirdly, MmpL3 inhibitors frequently exhibit collateral sensitivity against drug-resistant isolates, including MDR and XDR strains, due to the target's genetic conservation and functional non-redundancy [7]. Crucially, clinical validation emerges from SQ109, an ethylenediamine derivative that reached Phase 2b/3 clinical trials and demonstrated bactericidal activity against drug-resistant Mtb, synergistic interactions with bedaquiline and pretomanid, and accelerated bacillary clearance in murine infection models [1] [4].

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine represents a rationally designed structural analog of earlier MmpL3 inhibitor scaffolds, incorporating strategic modifications to enhance target binding and physicochemical properties. Its molecular architecture features a methoxy-substituted benzyl moiety linked through a flexible amine to a pyridinylmethyl group. This design leverages critical pharmacophore elements identified in phenylurea-based MmpL3 inhibitors (e.g., HC2169, HC2138) while reducing molecular rigidity and lipophilicity (ClogP)—key liabilities associated with poor solubility and pharmacokinetics in previous generations of MmpL3 inhibitors [1] [3]. Computational docking indicates potential engagement with the proton relay residues (Tyr646, Asp645) and hydrophobic residues (Phe644, Phe255) lining the substrate translocation channel, mimicking binding modes observed in SQ109 and AU1235 co-crystal structures [4] [5]. The compound's relatively compact structure may facilitate deeper penetration into caseous granulomas—a critical requirement for sterilizing activity against persistent bacilli—while the pyridinyl nitrogen offers a hydrogen-bond acceptor site potentially improving water solubility compared to purely aromatic scaffolds [3] [5].

Properties

CAS Number

353779-38-1

Product Name

(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C14H16N2O/c1-17-14-7-3-2-6-13(14)11-16-10-12-5-4-8-15-9-12/h2-9,16H,10-11H2,1H3

InChI Key

JYSAUAOMUUOHEL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCC2=CN=CC=C2

Canonical SMILES

COC1=CC=CC=C1CNCC2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.